Antiproliferative Potency in Mammary Adenocarcinoma Cells: 3-Hydroxybakuchiol vs. Bakuchiol (Head-to-Head)
In a direct head-to-head comparison using the TA3/Ha mouse mammary adenocarcinoma cell line, 3-hydroxybakuchiol exhibited significantly greater antiproliferative potency than bakuchiol. The IC₅₀ of 3-hydroxybakuchiol was 8.25 ± 1.06 μM, while bakuchiol required an IC₅₀ of 42.6 ± 1.07 μM, representing an approximately 5.2-fold difference in potency [1]. Furthermore, 3-hydroxybakuchiol showed no effect on normal mammary epithelial MM3MG cells at comparable concentrations, whereas bakuchiol's selectivity was not quantified in the same study [1].
| Evidence Dimension | Antiproliferative IC₅₀ in TA3/Ha mouse mammary adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 8.25 ± 1.06 μM |
| Comparator Or Baseline | Bakuchiol: IC₅₀ = 42.6 ± 1.07 μM |
| Quantified Difference | ~5.2-fold greater potency (lower IC₅₀) for 3-hydroxybakuchiol |
| Conditions | TA3/Ha mouse mammary adenocarcinoma cell line; neutral red uptake assay; 24 h exposure |
Why This Matters
A 5.2-fold potency advantage directly impacts the compound quantity required for achieving antiproliferative endpoints, reducing procurement volume and cost per experiment.
- [1] Jaña F, Faini F, Lapier M, Pavani M, Kemmerling U, Morello A, Maya JD, Jara J, Parra E, Ferreira J. Tumor cell death induced by the inhibition of mitochondrial electron transport: the effect of 3-hydroxybakuchiol. Toxicol Appl Pharmacol. 2013 Oct 15;272(2):356-64. doi: 10.1016/j.taap.2013.06.005. View Source
